molecular formula C11H15NO3 B11891535 1-((Methylamino)methyl)isochroman-5,6-diol

1-((Methylamino)methyl)isochroman-5,6-diol

Cat. No.: B11891535
M. Wt: 209.24 g/mol
InChI Key: BTAKHIYPCGTBPZ-UHFFFAOYSA-N
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Description

1-((Methylamino)methyl)isochroman-5,6-diol is a chemical compound that belongs to the class of isochromans. Isochromans are a type of heterocyclic compound containing a benzene ring fused to a tetrahydropyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Methylamino)methyl)isochroman-5,6-diol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) as a solvent. This method facilitates the initial Meinwald rearrangement, converting epoxides into the corresponding aldehydes before further reactions . The presence of electron-donating groups on the phenyl ethanol ring can enhance the yield of the target product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((Methylamino)methyl)isochroman-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-((Methylamino)methyl)isochroman-5,6-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((Methylamino)methyl)isochroman-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-((Methylamino)methyl)isochroman-5,6-diol include other isochroman derivatives such as:

  • Erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol
  • (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
  • (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one
  • Chrysogeside D

Uniqueness

This compound is unique due to its specific structure and the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol

InChI

InChI=1S/C11H15NO3/c1-12-6-10-7-2-3-9(13)11(14)8(7)4-5-15-10/h2-3,10,12-14H,4-6H2,1H3

InChI Key

BTAKHIYPCGTBPZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1C2=C(CCO1)C(=C(C=C2)O)O

Origin of Product

United States

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